molecular formula C14H18Cl2N2 B1440020 n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride CAS No. 1269198-98-2

n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride

Cat. No. B1440020
CAS RN: 1269198-98-2
M. Wt: 285.2 g/mol
InChI Key: MMKMGKCAWFYQTC-UHFFFAOYSA-N
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Description

N-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride is a chemical compound with the molecular formula C14H18Cl2N2 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride is represented by the formula C14H18Cl2N2 . This indicates that the molecule is composed of 14 carbon atoms, 18 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms .

Scientific Research Applications

Pharmaceutical Research: Antiviral Agent Development

This compound has potential applications in the development of antiviral agents. The structural similarity to indole derivatives, which are known for their antiviral properties, suggests that n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride could be a candidate for synthesizing new antiviral drugs .

Antioxidant Activity: Combatting Oxidative Stress

Research indicates that compounds similar to n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride have been tested for their antioxidant properties. These properties are crucial for developing treatments that target oxidative stress-related diseases .

Anti-inflammatory Applications: Inhibiting Lipoxygenase

The compound’s framework is conducive to modification into structures that inhibit lipoxygenase (LOX), an enzyme involved in the inflammatory process. This application is significant for creating anti-inflammatory medications .

Neuroprotective Therapies: Alzheimer’s and Parkinson’s Disease

Given the compound’s potential antioxidant activity, there’s a possibility for its derivatives to be used in neuroprotective therapies, particularly for conditions like Alzheimer’s and Parkinson’s disease where oxidative stress is a contributing factor .

Chemical Synthesis: Heterocyclic Building Blocks

n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride: serves as a building block in chemical synthesis, particularly in constructing complex heterocyclic compounds that have diverse applications in medicinal chemistry .

Agricultural Chemistry: Plant Growth Regulators

Indole derivatives, which share a structural resemblance with this compound, are known to influence plant growth. Thus, it could be explored for its efficacy as a plant growth regulator, impacting agricultural productivity .

Mechanism of Action

properties

IUPAC Name

N-[(3-methylpyridin-2-yl)methyl]-1-phenylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2.2ClH/c1-12-6-5-9-16-14(12)11-15-10-13-7-3-2-4-8-13;;/h2-9,15H,10-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKMGKCAWFYQTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CNCC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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